molecular formula C27H54N6 B3056615 1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexabutyl- CAS No. 7285-99-6

1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexabutyl-

Cat. No. B3056615
CAS RN: 7285-99-6
M. Wt: 462.8 g/mol
InChI Key: VCPUPPVDZCTSMI-UHFFFAOYSA-N
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Description

“1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’,N’‘,N’'-hexabutyl-” is a derivative of 1,3,5-triazine, which is an organic chemical compound with the formula (HCN)3 . It is a six-membered heterocyclic aromatic ring, one of several isomeric triazines . The most common derivative of 1,3,5-triazine is 1,3,5-triazine-2,4,6-triamine, commonly known as melamine or cyanuramide .


Synthesis Analysis

Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . Amine-substituted triazines called Guanamines are prepared by the condensation of cyanoguanidine with the corresponding nitrile .


Molecular Structure Analysis

The molecular structure of 1,3,5-Triazine-2,4,6-triamine is planar with a molecular weight of 126.1199 . The IUPAC Standard InChI is InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9) .

properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexabutyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54N6/c1-7-13-19-31(20-14-8-2)25-28-26(32(21-15-9-3)22-16-10-4)30-27(29-25)33(23-17-11-5)24-18-12-6/h7-24H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPUPPVDZCTSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)N(CCCC)CCCC)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402434
Record name 1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexabutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7285-99-6
Record name 1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexabutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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